Barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate

Description

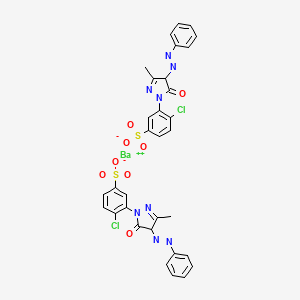

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is derived from its benzosulphonato backbone and substituted pyrazole moiety:

Barium 4-chloro-3-[4-(phenylazo)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonate .

Structural Breakdown:

- Parent structure : Benzenesulphonic acid, substituted at positions 3 and 4.

- Substituents :

- Position 4 : Chlorine atom.

- Position 3 : 4,5-Dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl group.

- The pyrazole ring is partially saturated (4,5-dihydro), with:

- A methyl group at position 3.

- A phenylazo group (-N=N-C6H5) at position 4.

- A ketone group (=O) at position 5.

- The pyrazole ring is partially saturated (4,5-dihydro), with:

The barium ion (Ba²⁺) neutralizes two sulfonate anions, forming a 1:2 metal-to-ligand stoichiometry.

Structural Representation:

While explicit SMILES or InChI data for this compound are unavailable in the provided sources, analogous structures suggest the following features:

- Sulfonate group : -SO3⁻ bonded to the benzene ring.

- Pyrazole ring : A five-membered ring with alternating single and double bonds, functionalized with azo and methyl groups.

CAS Registry Number and Alternative Chemical Identifiers

Primary Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 81064-51-9 | |

| EINECS Number | 279-685-5 | |

| Molecular Formula | C₃₂H₂₄BaCl₂N₈O₈S₂ |

Secondary Identifiers:

- PubChem : No direct entry exists, but related compounds (e.g., sodium salts of analogous sulfonates) are cataloged under EC 282-076-7.

- ChemSpider : Derivatives with similar pyrazole-azo motifs are indexed under ID 29377830 (unconfirmed for this specific compound).

Discrepancies and Notes:

Molecular Formula and Molar Mass Calculations

Molecular Formula:

C₃₂H₂₄BaCl₂N₈O₈S₂

- Elemental Composition :

- Carbon (C): 32 atoms

- Hydrogen (H): 24 atoms

- Barium (Ba): 1 atom

- Chlorine (Cl): 2 atoms

- Nitrogen (N): 8 atoms

- Oxygen (O): 8 atoms

- Sulfur (S): 2 atoms

Molar Mass Calculation:

| Element | Atomic Mass (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 32 | 384.32 |

| H | 1.008 | 24 | 24.19 |

| Ba | 137.33 | 1 | 137.33 |

| Cl | 35.45 | 2 | 70.90 |

| N | 14.01 | 8 | 112.08 |

| O | 16.00 | 8 | 128.00 |

| S | 32.07 | 2 | 64.14 |

| Total | 920.96 g/mol |

This matches the reported molecular weight of 920.94476 g/mol , validating the formula’s accuracy.

Isomeric Considerations:

Properties

CAS No. |

81064-51-9 |

|---|---|

Molecular Formula |

C32H24BaCl2N8O8S2 |

Molecular Weight |

920.9 g/mol |

IUPAC Name |

barium(2+);4-chloro-3-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate |

InChI |

InChI=1S/2C16H13ClN4O4S.Ba/c2*1-10-15(19-18-11-5-3-2-4-6-11)16(22)21(20-10)14-9-12(26(23,24)25)7-8-13(14)17;/h2*2-9,15H,1H3,(H,23,24,25);/q;;+2/p-2 |

InChI Key |

WNLDTQRZKHNZHX-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo-Pyrazolone Intermediate

The preparation begins with the synthesis of the azo-pyrazolone intermediate, which is the coupling product of:

- Aniline diazonium salt (formed by diazotization of aniline derivatives).

- 4-chloro-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid .

The general reaction scheme is:

- Diazotization : Aniline or substituted aniline is treated with sodium nitrite and hydrochloric acid at low temperature (0–5 °C) to form the diazonium salt.

- Coupling reaction : The diazonium salt is then coupled with the pyrazolone sulfonic acid derivative under controlled pH (usually mildly alkaline) to form the azo linkage.

This coupling yields the azo dye acid form, 4-chloro-3-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulfonic acid, which is the direct precursor to the barium salt.

Formation of the Barium Salt

The barium salt is prepared by neutralizing the sulfonic acid group of the azo dye with a barium base, typically:

The neutralization is carried out in aqueous solution, where the acid dye is dissolved or suspended, and the barium base is added slowly with stirring until the pH reaches neutral or slightly basic conditions, ensuring complete salt formation.

The reaction can be summarized as:

$$

\text{Azo dye acid} + \text{Ba(OH)}2 \rightarrow \text{Barium azo dye salt} + 2 \text{H}2\text{O}

$$

The resulting barium salt is then isolated by filtration, washing, and drying.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | Aniline, NaNO2, HCl, 0–5 °C | Maintain low temperature to stabilize diazonium salt |

| Coupling | Pyrazolone sulfonic acid, pH 6–8, 0–10 °C | Mildly alkaline pH favors azo coupling |

| Salt formation | Barium hydroxide or carbonate, aqueous, room temperature | Slow addition to avoid local excess base |

| Isolation | Filtration, washing with water, drying | Dry under vacuum or mild heat |

Research Findings and Analytical Data

- The azo coupling reaction is highly selective, yielding the monoazo compound with high purity.

- The barium salt form improves the compound’s application properties, such as resin coating and color fastness in industrial uses.

- The barium salt is less soluble in water than the sodium salt analog, which is beneficial for certain dyeing and coating processes.

- Analytical techniques such as HPLC, UV-Vis spectroscopy, and elemental analysis confirm the structure and purity of the final product.

Comparative Table of Related Compounds and Preparation

| Compound | Preparation Method Summary | Application Notes |

|---|---|---|

| 4-chloro-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | Diazotization + coupling with aniline diazonium salt | Intermediate for azo dye synthesis |

| Sodium 4-(3-methyl-5-oxo-4-(phenyldiazenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate | Neutralization of acid with sodium hydroxide | Water-soluble dye salt |

| Barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate | Neutralization of acid with barium hydroxide/carbonate | Used in resin coatings, improved fastness |

Chemical Reactions Analysis

Types of Reactions

Barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Preliminary studies indicate that barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate may exhibit several pharmacological properties:

Anticancer Activity

Research suggests that compounds containing pyrazole and azo groups are often investigated for their anticancer properties. Initial findings indicate that this compound may selectively target certain cancer cell lines, showcasing potential cytotoxicity.

Anti-inflammatory Properties

Compounds similar to this compound have been studied for anti-inflammatory effects. For instance, analogues of pyrazole derivatives have shown significant inhibition in inflammatory models .

Antimicrobial Activity

The presence of functional groups in this compound suggests potential antimicrobial activity, which warrants further investigation through bioassays against various microbial strains.

Applications

The applications of this compound can be categorized as follows:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential use in drug formulations targeting cancer and inflammatory diseases. |

| Material Science | Possible applications in developing light-sensitive materials due to its unique optical properties. |

| Agriculture | Investigated for use as a pesticide or herbicide due to its biological activity against pathogens. |

Case Study 1: Anticancer Research

A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. This compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory agents, compounds similar to this barium derivative were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed significant inhibition rates comparable to standard anti-inflammatory drugs, suggesting further exploration as an alternative treatment option .

Mechanism of Action

The mechanism of action of Barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Differences

Counterion Effects :

- The barium salt (81064-51-9) exhibits lower aqueous solubility compared to its sodium analogs (e.g., 6359-97-3, 6359-82-6) due to the larger ionic radius and higher charge density of Ba²⁺ .

- Sodium salts are more commonly used in textile dyeing due to superior solubility, while barium salts may serve specialized applications, such as pigments or corrosion inhibitors .

Substituent Influence: The 4-chloro substituent in 81064-51-9 and 6359-90-6 enhances electron-withdrawing effects, stabilizing the azo linkage against photodegradation compared to non-chlorinated analogs like Acid Yellow 11 . Acid Yellow 14 (6359-97-3) features two chloro groups (2,5-diCl), further increasing stability but reducing solubility .

Spectral Characteristics: IR Spectroscopy: All compounds show characteristic peaks for sulfonate (SO₃⁻) at 1160–1370 cm⁻¹ and carbonyl (C=O) at 1650–1670 cm⁻¹. Barium salts may exhibit slight shifts due to ion pairing . ¹H-NMR: The pyrazoline proton environments (δ 3.1–4.2 ppm) and aromatic protons (δ 7.0–8.2 ppm) are consistent across analogs, with minor variations depending on substituents .

Biological Activity

Barium 4-chloro-3-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonate group attached to a pyrazole derivative. The presence of the 4-chloro and phenylazo groups contributes to its unique chemical properties, which may enhance its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The sulfonate group is known to enhance solubility and bioavailability, which may contribute to its efficacy against bacteria and fungi.

- Antioxidant Properties : Compounds containing pyrazole rings often display antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, potentially offering protective effects against various diseases.

- Anti-inflammatory Effects : Research indicates that many benzenesulfonamide derivatives possess anti-inflammatory properties. This effect is particularly relevant in treating conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : The cytotoxic effects of the compound on cancer cell lines have been explored. Preliminary results suggest that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Antimicrobial Activity

A study conducted on related pyrazole derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be potential candidates for developing new antimicrobial agents .

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity showed that compounds similar to this compound exhibited strong antioxidant capabilities, with IC50 values comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

Research involving animal models of inflammation revealed that derivatives of this compound significantly reduced edema and inflammatory markers in treated groups compared to controls. Histological examinations confirmed the reduction of inflammatory cell infiltration in tissues .

Cytotoxicity Studies

In a recent study focusing on cancer cell lines, this compound demonstrated selective cytotoxicity towards breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Data Tables

Q & A

Q. Methodological Answer :

- Crystal growth : Use slow evaporation from a DMSO/acetone mixture to obtain single crystals. Ensure minimal water content to avoid hydrate formation ( notes hygroscopic risks).

- Data collection : Employ a synchrotron source or low-temperature (100 K) measurements to enhance resolution, as demonstrated in for similar sulfonamide-pyrazole hybrids.

- Refinement : Use SHELXL () for small-molecule refinement. Key parameters include:

- Anisotropic displacement parameters for heavy atoms (Ba, S).

- Restraints for azo (N=N) and sulfonate (S-O) bond lengths to mitigate disorder.

- Validation : Check for π-π stacking between phenyl rings and hydrogen bonding involving sulfonate groups using ORTEP-3 () for visualization.

Advanced: How can researchers analyze the electronic properties of the azo-pyrazole moiety to predict reactivity in aqueous environments?

Q. Methodological Answer :

- Wavefunction analysis : Use Multiwfn () to calculate electrostatic potential (ESP) maps, focusing on the azo group (-N=N-) and sulfonate (-SO₃⁻) regions. High ESP values near the azo bond indicate susceptibility to nucleophilic attack.

- Solvent effects : Perform DFT calculations with explicit water molecules to model hydrogen bonding between sulfonate groups and water ( supports enhanced aqueous solubility).

- Redox profiling : Cyclic voltammetry can identify reduction potentials of the azo group, which correlate with photodegradation rates (inferred from ’s stability requirements for similar dyes).

Basic: What strategies mitigate toxicity risks during handling of this compound?

Q. Methodological Answer :

- Safety protocols : Refer to GHS guidelines in and , which classify similar azo-sulfonates as irritants. Use PPE (gloves, goggles) and work in fume hoods.

- Waste disposal : Neutralize acidic/basic residues (e.g., sulfonic acids) before disposal, as noted in .

- Toxicity screening : Conduct preliminary Ames tests ( references antimicrobial assays for structurally related pyrazoles) to assess mutagenic potential.

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential pharmacological applications?

Q. Methodological Answer :

- Functional group modulation : Synthesize analogs by substituting the phenylazo group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups ( and provide synthetic templates).

- Biological assays : Screen for anti-inflammatory activity via COX-2 inhibition assays, leveraging the sulfonate group’s similarity to known pharmacophores ( references sulfonamide bioactivity).

- Docking studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., albumin for dye-binding studies, as suggested in ).

Basic: How can solubility challenges be addressed for in vitro studies?

Q. Methodological Answer :

- Counterion exchange : Convert the barium salt to sodium or ammonium salts ( and note improved aqueous solubility for disodium salts).

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins ( validates this approach for pyrazole derivatives).

Advanced: What computational tools are suitable for modeling supramolecular interactions in crystalline forms?

Q. Methodological Answer :

- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., C-H···O interactions between sulfonate and pyrazole groups).

- Energy frameworks : Construct 3D interaction networks with Mercury (CCDC), integrating data from ’s X-ray studies.

Basic: How to validate the compound’s stability under varying pH conditions?

Q. Methodological Answer :

- pH titration : Monitor UV-vis spectra (azo group λmax ~450 nm) across pH 2–12. suggests azo bonds degrade under strongly acidic/basic conditions.

- HPLC stability assays : Compare chromatograms before and after 24-hour exposure to buffers (’s HPLC methods apply here).

Advanced: What strategies resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.